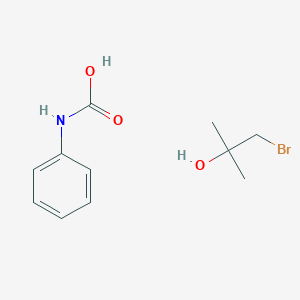
1-Bromo-2-methylpropan-2-ol;phenylcarbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-methylpropan-2-ol;phenylcarbamic acid is an organic compound with the molecular formula C11H16BrNO3 and a molecular weight of 290.154 g/mol . This compound is known for its unique structure, which includes a bromine atom, a methyl group, and a phenylcarbamic acid moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2-methylpropan-2-ol can be synthesized through the bromination of 2-methylpropan-2-ol using hydrobromic acid (HBr) or other brominating agents . The reaction typically involves the addition of HBr to 2-methylpropan-2-ol under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of 1-Bromo-2-methylpropan-2-ol;phenylcarbamic acid involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-methylpropan-2-ol;phenylcarbamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Hydrobromic Acid (HBr): Used for bromination reactions.
Potassium Hydroxide (KOH): Used in substitution reactions to replace the bromine atom with a hydroxyl group.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Major Products Formed
Substitution Products: Various alcohols and ethers depending on the nucleophile used.
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and other reduced compounds.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-methylpropan-2-ol;phenylcarbamic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-methylpropan-2-ol;phenylcarbamic acid involves its interaction with specific molecular targets and pathways. The bromine atom and phenylcarbamic acid moiety play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-methylpropane: Similar in structure but lacks the phenylcarbamic acid moiety.
2-Propanol, 1-bromo-: Another brominated alcohol with different reactivity and applications.
Phenylcarbamic Acid Derivatives: Compounds with similar functional groups but different substituents.
Uniqueness
1-Bromo-2-methylpropan-2-ol;phenylcarbamic acid is unique due to its combination of a brominated alcohol and a phenylcarbamic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
88476-23-7 |
|---|---|
Molekularformel |
C11H16BrNO3 |
Molekulargewicht |
290.15 g/mol |
IUPAC-Name |
1-bromo-2-methylpropan-2-ol;phenylcarbamic acid |
InChI |
InChI=1S/C7H7NO2.C4H9BrO/c9-7(10)8-6-4-2-1-3-5-6;1-4(2,6)3-5/h1-5,8H,(H,9,10);6H,3H2,1-2H3 |
InChI-Schlüssel |
LXEOWJYIZOSGMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CBr)O.C1=CC=C(C=C1)NC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


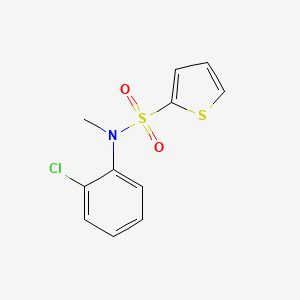
![2-[2-(1,3-Dioxolan-2-yl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14395094.png)
![N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B14395096.png)
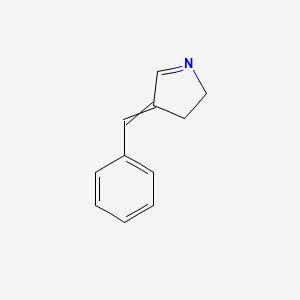
![11-Bromo-5H-furo[3,2-B]xanthen-5-one](/img/structure/B14395111.png)
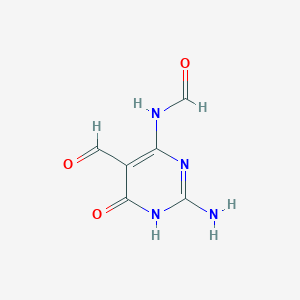
![Ethyl 3,5-dimethyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14395113.png)
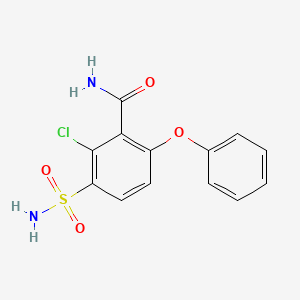

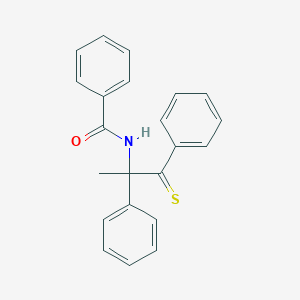
![2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine](/img/structure/B14395161.png)
![2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14395169.png)
![1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine](/img/structure/B14395178.png)

